Kisspeptin - 388138-21-4

Kisspeptin

Catalog Number: EVT-8393700
CAS Number: 388138-21-4
Molecular Formula: C258H401N79O78
Molecular Weight: 5857 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Intercellular signaling peptides that were originally characterized by their ability to suppress NEOPLASM METASTASIS. Kisspeptins have since been found to play an important role in the neuroendocrine regulation of REPRODUCTION.
Source and Classification

Kisspeptin is derived from the KISS1 gene, which produces a precursor protein that undergoes post-translational modifications to yield biologically active peptides. The classification of kisspeptins is based on their amino acid sequence and biological activity, with kisspeptin-10 being the most studied variant due to its potent action on the Kiss1 receptor .

Synthesis Analysis

Methods

The synthesis of kisspeptin analogs typically employs solid-phase peptide synthesis techniques. This process involves the sequential addition of protected amino acids to a solid support resin using strategies such as Fmoc (9-fluorenylmethoxycarbonyl) chemistry. For instance, kisspeptin-10 has been synthesized using microwave-assisted methods to enhance efficiency and yield . The peptides are purified using high-performance liquid chromatography to ensure high purity levels for biological testing.

Technical Details

The synthesis process involves several critical steps:

  • Amino Acid Activation: N,N’-diisopropylcarbodiimide is commonly used for activating amino acids.
  • Coupling and Deprotection: Coupling reactions are monitored using 2,4,6-trinitrobenzenesulfonic acid for verification.
  • Cleavage: Peptides are released from the resin using trifluoroacetic acid, followed by purification through reverse-phase extraction .
Molecular Structure Analysis

Structure

Kisspeptins are characterized by their specific amino acid sequences. For example, kisspeptin-10 consists of ten amino acids with a sequence that includes key residues critical for receptor binding and activation. The molecular formula for kisspeptin-10 is C63H83N17O14C_{63}H_{83}N_{17}O_{14}, while kisspeptin-E has a simpler structure with a molecular formula of C31H39N9O9C_{31}H_{39}N_{9}O_{9} .

Data

Molecular mass determinations have confirmed the successful synthesis of these peptides with techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry providing precise molecular weights .

Chemical Reactions Analysis

Reactions

Kisspeptins undergo various biochemical reactions upon binding to their receptor. The primary reaction involves the activation of G protein signaling pathways, specifically through the Kiss1 receptor. This interaction leads to downstream effects such as increased intracellular calcium levels and activation of protein kinase C pathways, which are crucial for neuroendocrine signaling related to reproduction .

Technical Details

The binding of kisspeptin to its receptor activates phospholipase C, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol, which are pivotal second messengers in cellular signaling cascades .

Mechanism of Action

Process

Kisspeptin exerts its effects primarily through its interaction with the Kiss1 receptor located on gonadotropic cells in the anterior pituitary gland. Upon binding, it initiates a signaling cascade that results in the release of gonadotropin-releasing hormone from hypothalamic neurons. This release stimulates the production of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, thereby regulating reproductive functions such as ovulation and spermatogenesis .

Data

Studies have demonstrated that variations in kisspeptin levels can significantly impact reproductive health, highlighting its role as a key regulator in both male and female reproductive systems .

Physical and Chemical Properties Analysis

Physical Properties

Kisspeptins are typically stable under physiological conditions but can be sensitive to degradation by peptidases. Their solubility varies depending on the formulation but they are generally soluble in aqueous solutions at physiological pH.

Chemical Properties

Kisspeptins exhibit characteristics typical of peptides, including susceptibility to hydrolysis and potential for conformational changes based on environmental conditions. The presence of disulfide bonds or specific structural motifs can enhance their stability and biological activity .

Applications

Scientific Uses

Kisspeptins have significant applications in reproductive biology research and therapeutic development. They are used to study mechanisms underlying puberty onset and reproductive disorders. Additionally, kisspeptin analogs are being explored for potential therapeutic uses in treating conditions such as hypothalamic amenorrhea and infertility issues related to gonadotropin deficiencies . Their role in cancer biology is also being investigated due to their effects on metastasis suppression .

Historical Discovery and Evolution of Kisspeptin Research

Identification of KISS1 as a Metastasis-Suppressor Gene

The KISS1 gene was first identified in 1996 during subtractive hybridization studies of human melanoma cells. Researchers discovered that introducing chromosome 6 into highly metastatic C8161 melanoma cells suppressed metastasis by >95% without affecting primary tumor growth. Subsequent analyses revealed that chromosome 6 regulated KISS1 expression, though the gene itself mapped to chromosome 1 (1q32). Transfection of KISS1 cDNA into melanoma and breast carcinoma cell lines confirmed its metastasis-suppressing function in vivo, establishing KISS1 as a bona fide metastasis suppressor gene [6] [9].

The KISS1 gene encodes a 145-amino acid precursor protein proteolytically cleaved into bioactive peptides termed kisspeptins. The predominant 54-amino acid peptide (kisspeptin-54, originally named metastin) was isolated in 2001 and shown to inhibit chemotaxis and invasion in vitro. Mechanistically, kisspeptins suppress metastasis by downregulating matrix metalloproteinases (MMPs), which are critical for extracellular matrix degradation and tumor cell dissemination. Further research identified CRSP3 (co-factor required for SP1 activity) on chromosome 6 as an upstream regulator of thioredoxin-interacting protein (TXNIP), which in turn activates KISS1 transcription—forming the CRSP3-TXNIP-KISS1 regulatory axis [2] [6] [9].

Table 1: Key Milestones in KISS1 Metastasis Research

YearDiscoverySignificance
1996KISS1 identified via subtractive hybridizationFirst characterization as melanoma metastasis suppressor
2001Kisspeptin-54 isolated and characterizedLigand-receptor binding elucidated
2003CRSP3-TXNIP-KISS1 regulatory axis definedMolecular link between chromosome 6 and KISS1
2010MMP inhibition by kisspeptins demonstratedMechanism for anti-metastatic activity

Emergence of Kisspeptin as a Critical Regulator of the Hypothalamic-Pituitary-Gonadal Axis

In 2003, parallel studies of humans and mice with inactivating mutations in KISS1R (encoding the kisspeptin receptor, then termed GPR54) revealed hypogonadotropic hypogonadism—characterized by low gonadotropin-releasing hormone (GnRH), impaired puberty, and infertility. This established kisspeptin signaling as indispensable for reproductive axis activation. Kisspeptin neurons, primarily located in the hypothalamic arcuate nucleus (ARC) and anteroventral periventricular nucleus (AVPV), directly stimulate GnRH release via Gq-protein-coupled KISS1R receptors. Activation triggers phospholipase C signaling, calcium mobilization, and phosphorylation of ERK1/2, ultimately leading to pulsatile GnRH secretion [3] [5] [7].

A breakthrough came with the discovery of KNDy neurons—a subpopulation co-expressing kisspeptin, neurokinin B (NKB), and dynorphin in the ARC. These neurons integrate sex steroid feedback and modulate GnRH pulse generation:

  • Negative feedback: Estradiol suppresses KISS1 expression in ARC neurons.
  • Positive feedback: Estradiol enhances KISS1 expression in AVPV neurons, triggering the preovulatory GnRH/LH surge [3] [7].

Kisspeptin also regulates reproduction peripherally. In ovaries, it influences follicle maturation and ovulation, while in testes, it modulates spermatogenesis and Leydig cell function. Seminal plasma kisspeptin correlates with sperm motility and fertility in males [3] [7].

Table 2: Functional Roles of Kisspeptin in the HPG Axis

LocationFunctionMechanism
Hypothalamic KNDy neuronsGnRH pulse generatorCo-release of kisspeptin, NKB, dynorphin
AVPV neuronsPreovulatory LH surge inductionEstrogen-enhanced kisspeptin secretion
GonadsGametogenesis and steroidogenesisDirect receptor action on Leydig/granulosa cells

Evolutionary Conservation of Kisspeptin Signaling in Vertebrates and Invertebrates

Kisspeptin systems exhibit remarkable evolutionary conservation across vertebrates but show lineage-specific diversification. Mammals typically possess a single KISS1 gene and receptor (KISS1R), whereas non-mammalian vertebrates display striking diversity. Teleost fish have up to three KISS genes (kiss1, kiss2, kiss3) and four receptors (kissr1–4), reflecting teleost-specific genome duplication. For example, zebrafish express kiss1 and kiss2, while medaka retains kiss1 and kiss3. Amphibians like Xenopus laevis harbor three KISS paralogs (kiss1a, kiss1b, kiss2), whereas birds (e.g., chickens) lack KISS2 entirely—suggesting secondary gene loss [4] [8] [10].

Despite molecular diversity, the reproductive function of kisspeptins is conserved. In fish, central administration of kisspeptin-10 stimulates gnrh3 expression and luteinizing hormone (LH) secretion. Seasonal breeders like sheep use kisspeptin signaling to translate photoperiodic changes into reproductive activity; long days suppress hypothalamic KISS1 expression, while short days activate it via melatonin-dependent pathways. Notably, some species exhibit paradoxical responses: European eel kisspeptin inhibits basal LH secretion, indicating species-specific adaptations in reproductive regulation [4] [8] [10].

Invertebrates lack true orthologs of KISS1/KISS1R, though RFamide peptides (e.g., Drosophila melanogaster sulfakinins) may represent functional analogs influencing reproduction. This suggests convergent evolution of peptide-mediated reproductive control [8] [10].

Comparative Genomic Analysis of KISS1/Kiss1 and KISS1R/Kiss1r Across Species

Whole-genome analyses of phylogenetically pivotal species reveal that kisspeptin system diversity arose from early vertebrate genome duplications:

  • 1R/2R duplications: Generated four ancestral KISS and KISS1R paralogs in early vertebrates.
  • Teleost 3R duplication: Contributed to additional kiss/kissr copies in ray-finned fish.
  • Subsequent gene loss: Shaped species-specific complements (e.g., loss of KISS2 in birds, retention of KISS1/KISS2 in amphibians) [10].

Table 3: Genomic Distribution of Kisspeptin System Genes

Species GroupRepresentative SpeciesKISS/Kiss GenesKISS1R/Kissr GenesNotable Features
ChondrichthyansElephant shark32Basal vertebrate with multiple genes
SarcopterygiansCoelacanth34Four Kissr genes retained
Non-teleost actinopterygiansSpotted gar24Pre-teleost duplication of Kissr
TeleostsZebrafish2 (kiss1/2)3 (kissr1–3)Post-3R diversification
TetrapodsMouse/Human1 (KISS1)1 (KISS1R)Secondary gene loss

Synteny analyses confirm orthology relationships:

  • Mammalian KISS1 resides in a conserved syntenic block with SLC25A44 and PEX14 (chromosome 1q32).
  • Teleost kiss2 shares synteny with AMN1 and RNF217, confirming orthology to tetrapod KISS1.
  • KISS1R loci show conserved flanking genes (CYP46A1, SLC12A8) across vertebrates, despite receptor diversification [10].

Divergent evolutionary trajectories between ligands and receptors are evident. For example, coelacanth retains three KISS and four KISS1R genes, while teleosts often have more receptors than ligands—suggesting neofunctionalization or ligand promiscuity. This genomic plasticity underscores kisspeptin systems’ adaptability in integrating reproductive functions with environmental cues across vertebrate evolution [8] [10].

Properties

CAS Number

388138-21-4

Product Name

Kisspeptin

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C258H401N79O78

Molecular Weight

5857 g/mol

InChI

InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282)/t131-,132-,133-,134-,135+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,202-,203-,204-,205-/m0/s1

InChI Key

KAHDONZOCXSKII-NJVVDGNHSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.